molecular formula C18H16NPS B14166138 Phosphinothioic amide, N,P,P-triphenyl- CAS No. 4129-41-3

Phosphinothioic amide, N,P,P-triphenyl-

Cat. No.: B14166138
CAS No.: 4129-41-3
M. Wt: 309.4 g/mol
InChI Key: GPVKWTVVLUPNCD-UHFFFAOYSA-N
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Description

Phosphinothioic amide, N,P,P-triphenyl-, is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to three phenyl groups and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinothioic amide, N,P,P-triphenyl-, can be synthesized through several methods. One common approach involves the ortho-lithiation of N,N-diisopropyl-P,P-diphenylphosphinothioic amide using n-butyllithium (n-BuLi) in the presence of tetramethylethylenediamine (TMEDA) in diethyl ether. This is followed by electrophilic trapping to yield ortho-functionalized derivatives in high yields . Another method involves the reaction of diarylphosphine oxides with amines via electrosynthesis, which provides a facile and efficient approach to obtain phosphinic amides under mild and metal-free conditions .

Industrial Production Methods

Industrial production methods for phosphinothioic amide, N,P,P-triphenyl-, are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Phosphinothioic amide, N,P,P-triphenyl-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Various substituted phosphinothioic amides depending on the electrophile used.

Scientific Research Applications

Phosphinothioic amide, N,P,P-triphenyl-, has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphinothioic amide, N,P,P-triphenyl-, involves its interaction with various molecular targets. The compound can form chelates with metal ions, which can then participate in catalytic cycles. The presence of the thioamide group allows for interactions with nucleophiles and electrophiles, facilitating various chemical transformations .

Comparison with Similar Compounds

Phosphinothioic amide, N,P,P-triphenyl-, can be compared with other similar compounds such as:

    Diphenylphosphinic amide: Lacks the thioamide group, resulting in different reactivity and applications.

    Triphenylphosphine oxide: Contains an oxygen atom instead of sulfur, leading to different chemical properties.

    Phosphorothioic amides: Similar structure but with different substituents on the phosphorus atom.

These comparisons highlight the unique properties of phosphinothioic amide, N,P,P-triphenyl-, such as its ability to form stable chelates and its reactivity towards various electrophiles and nucleophiles .

Properties

CAS No.

4129-41-3

Molecular Formula

C18H16NPS

Molecular Weight

309.4 g/mol

IUPAC Name

N-diphenylphosphinothioylaniline

InChI

InChI=1S/C18H16NPS/c21-20(17-12-6-2-7-13-17,18-14-8-3-9-15-18)19-16-10-4-1-5-11-16/h1-15H,(H,19,21)

InChI Key

GPVKWTVVLUPNCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NP(=S)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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